5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose

Description

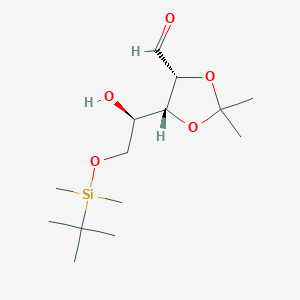

Structure and Synthesis The compound 5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose (CAS: 68703-51-5) is a protected derivative of D-ribofuranose. Its structure features two key protecting groups:

- 5-O-(tert-Butyldimethylsilyl (TBS)): A bulky silyl ether group that stabilizes the 5-hydroxyl position against nucleophilic attack and oxidation.

- 2,3-O-(1-Methylethylidene): A cyclic acetal protecting the vicinal diol, enhancing solubility in organic solvents and preventing undesired side reactions .

The compound is synthesized via sequential protection of D-ribose. The 2,3-diol is first protected with isopropylidene under acidic conditions, followed by TBS protection at the 5-OH using tert-butyldimethylsilyl chloride in the presence of a base .

Applications

This derivative is widely used in nucleoside synthesis. For example, in glycosylation reactions with halopurines, it facilitates stereoselective formation of β-nucleosides through Walden inversion . It is a key intermediate in antiviral agents and other nucleoside analogs, such as reverse transcriptase inhibitors .

Properties

IUPAC Name |

(4R,5R)-5-[(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)17-9-10(16)12-11(8-15)18-14(4,5)19-12/h8,10-12,16H,9H2,1-7H3/t10-,11+,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPICRPLWJBSLX-GRYCIOLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO[Si](C)(C)C(C)(C)C)O)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@H](O1)[C@@H](CO[Si](C)(C)C(C)(C)C)O)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose typically involves the protection of hydroxyl groups in D-ribose The process begins with the formation of the isopropylidene acetal at the 2,3-positions of D-riboseThe reaction conditions often involve the use of an acid catalyst for the acetal formation and a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole for the silylation step .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to modify the protective groups or the sugar backbone.

Substitution: Nucleophilic substitution reactions can replace the protective groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications.

Scientific Research Applications

5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose is used extensively in scientific research, particularly in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of carbohydrate metabolism and enzyme interactions.

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in chemical reactions. The protective groups (TBDMS and isopropylidene) stabilize the molecule, allowing selective reactions at specific sites. This selective reactivity is crucial in multi-step synthesis processes, where the compound can be transformed into more complex structures without unwanted side reactions.

Comparison with Similar Compounds

Research Findings and Trends

- Nucleoside Analogues: Derivatives of the target compound, such as 4-chloro-7-[5-O-TBS-2,3-O-isopropylidene-D-ribofuranosyl]-pyrrolo[2,3-d]pyrimidine (CAS 1039752-77-6), show potent activity against RNA viruses .

- Comparative Reactivity : Studies indicate that TBS-protected ribose derivatives exhibit faster glycosylation rates compared to TBDPS analogs due to reduced steric bulk .

Biological Activity

5-O-((1,1-Dimethylethyl)dimethylsilyl)-2,3-O-(1-methylethylidene)-D-ribose (CAS Number: 68703-51-5) is a modified sugar compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps that modify the ribose structure to enhance its stability and biological activity. The introduction of dimethylsilyl and methylethylidene groups is aimed at improving solubility and bioavailability.

Anticancer Activity

The anticancer potential of ribose derivatives has been explored in various contexts. Compounds structurally related to D-ribose have been studied for their ability to induce apoptosis in cancer cell lines. In vitro assays have indicated that modifications to the ribose structure can enhance cytotoxic effects against cell lines such as HeLa and A549 .

Study 1: Antimicrobial Efficacy

In a study examining the effectiveness of ribose derivatives against bacterial strains, researchers found that certain modifications resulted in significant reductions in Minimum Inhibitory Concentration (MIC) values against both gram-positive and gram-negative bacteria. The study reported MIC values as low as 62.5 µg/mL for some derivatives against E. coli .

Study 2: Anticancer Activity

A comparative analysis of various D-ribose analogs revealed that those with specific silyl modifications exhibited enhanced cytotoxicity against cancer cell lines. The results indicated an IC50 value of approximately 226 µg/mL for certain modified riboses against HeLa cells, suggesting that structural modifications can significantly impact biological activity .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation. The presence of silyl groups may also influence membrane permeability and facilitate cellular uptake.

Data Table: Biological Activities of Ribose Derivatives

| Activity | Compound | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | This compound | 62.5 µg/mL | E. coli |

| Antimicrobial | Ribose derivative A | 78.12 µg/mL | S. aureus |

| Anticancer | Ribose derivative B | 226 µg/mL | HeLa |

| Anticancer | Ribose derivative C | 242.52 µg/mL | A549 |

Q & A

Basic: What are the key synthetic strategies for introducing silyl and isopropylidene protecting groups in D-ribose derivatives?

Methodological Answer:

The synthesis of this compound involves sequential protection of hydroxyl groups. The 2,3-O-isopropylidene group is typically introduced first using acetone and an acid catalyst (e.g., H₂SO₄ or TsOH) under anhydrous conditions. This acetal formation is reversible and favors kinetic control at low temperatures (0–25°C). The 5-O-TBDMS (tert-butyldimethylsilyl) group is then added via reaction with TBDMS chloride in the presence of a base (e.g., imidazole or DMAP) in DMF or THF.

Key Validation Steps:

- Monitor reaction progress via TLC (Rf shifts in non-polar solvents).

- Confirm regioselectivity using and NMR: Isopropylidene protons appear as singlets (δ 1.3–1.5 ppm), while TBDMS signals resonate at δ 0.1–0.3 ppm (Si–CH₃) .

Basic: How do researchers characterize the stability of silyl-protected ribose derivatives under varying pH and temperature conditions?

Methodological Answer:

Stability studies involve exposing the compound to:

- Acidic conditions (e.g., 0.1 M HCl in THF/H₂O) to test isopropylidene lability.

- Basic conditions (e.g., NH₃/MeOH) or fluoride sources (e.g., TBAF) to assess TBDMS cleavage.

Analytical Tools: - HPLC-MS tracks degradation products (e.g., free ribose or desilylated intermediates).

- Kinetic studies using NMR quantify half-life under specific conditions. For example, TBDMS groups are stable in neutral buffers but hydrolyze rapidly in fluoride-containing media .

Advanced: How can unexpected byproducts (e.g., migration of silyl groups) be identified and mitigated during synthesis?

Methodological Answer:

Silyl group migration is a common side reaction, especially under protic or polar conditions. To address this:

- Low-Temperature Reactions : Conduct silylation at 0°C to minimize thermal rearrangement.

- Steric Hindrance Optimization : Use bulkier silylating agents (e.g., TBDPS instead of TBDMS) if migration persists.

- Diagnostic Tools :

- 2D NMR (COSY, HSQC) maps proton-carbon correlations to confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) identifies unexpected molecular ion peaks corresponding to migrated products .

Advanced: What mechanistic insights guide the regioselective deprotection of silyl ethers in multistep syntheses?

Methodological Answer:

Selective deprotection requires understanding the electronic and steric environment:

- Fluoride Sensitivity : TBDMS groups are cleaved by fluoride ions (e.g., TBAF in THF), while isopropylidene remains intact under mild acidic conditions.

- Sequential Deprotection : For example, remove TBDMS first with TBAF, then hydrolyze isopropylidene with aqueous AcOH.

Case Study :

In nucleoside synthesis, selective 5-O-deprotection enables phosphorylation or glycosylation at the anomeric position. Validate selectivity via NMR for phosphorylation intermediates .

Advanced: How can computational chemistry (e.g., DFT) predict reaction outcomes for silyl-protected carbohydrates?

Methodological Answer:

Density Functional Theory (DFT) calculations model:

- Transition States : Predict activation energies for silylation or acetal formation.

- Steric Effects : Simulate spatial hindrance from TBDMS groups to optimize reagent positioning.

Validation : - Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data.

- Use Molecular Dynamics (MD) to assess solvent effects on reaction pathways .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Methodological Answer:

- NMR Spectroscopy : , , and DEPT-135 spectra confirm absence of hydroxyl protons and correct substitution.

- Elemental Analysis : Matches calculated vs. observed C/H/Si ratios.

- Chiral HPLC : Verifies enantiomeric purity (critical for biological applications) .

Advanced: How do researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering in ribose derivatives). Strategies include:

- Variable-Temperature NMR : Identify conformational equilibria by cooling samples to -40°C.

- NOESY/ROESY : Detect through-space correlations to assign stereochemistry.

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Basic: What are the applications of this compound in glycosylation or nucleoside analog synthesis?

Methodological Answer:

The protected ribose serves as a key intermediate for:

- Nucleoside Synthesis : After deprotection, the 1-OH is activated for coupling with nucleobases (e.g., via Vorbrüggen glycosylation).

- Glycosyl Donors : Convert to trichloroacetimidates or thioglycosides for oligosaccharide assembly.

Case Study : Fluorinated ribose analogs (e.g., 2-C-β-fluoromethyl derivatives) show antiviral activity, highlighting the utility of protected intermediates .

Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in silyl group installation?

Methodological Answer:

Deuterium labeling (e.g., DMF-d₇ as solvent) reveals:

- Primary KIEs : Indicate bond-breaking in the rate-determining step (e.g., Si–O formation).

- Secondary KIEs : Reflect changes in hybridization (sp³ → sp² during silylation).

Instrumentation : - GC-MS or LC-MS tracks deuterium incorporation.

- Isotopic Perturbation NMR detects equilibrium isotope effects .

Advanced: What experimental designs optimize yield in large-scale syntheses of this compound?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions via controlled residence times.

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.